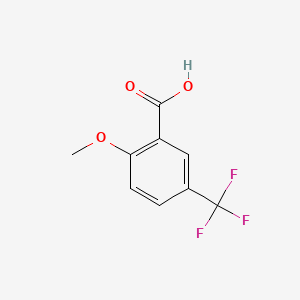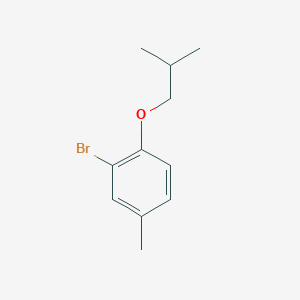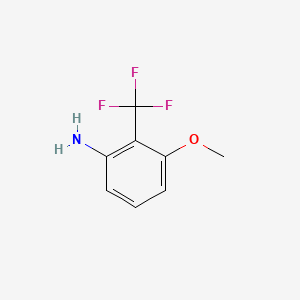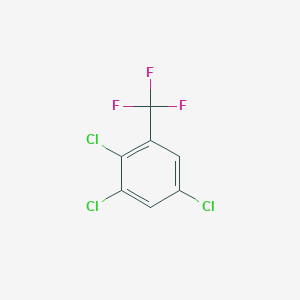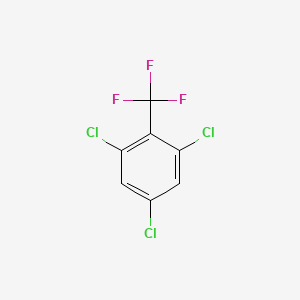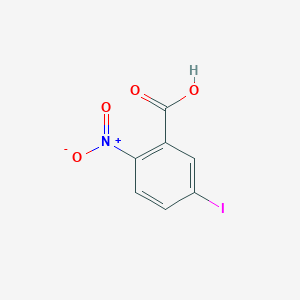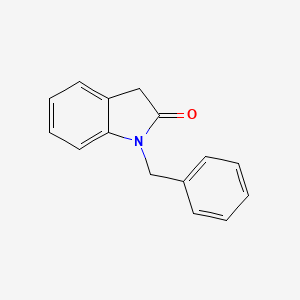
1-benzyl-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
1-Benzyl-1,3-dihydro-2H-indol-2-one, also known as BDI, is an organic compound belonging to the indole family of molecules. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds, and has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Evaluation
1-Benzyl-1,3-dihydro-2H-indol-2-one derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, difluoromethylated derivatives showed good antimicrobial activities against bacteria and fungi, indicating potential use in developing new antimicrobial agents (Chundawat et al., 2016).
Kinase Inhibition for Cancer Therapy
These compounds have shown potent inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cancer therapy. The oxindole-based inhibitors, including 1-benzyl-1,3-dihydro-2H-indol-2-one derivatives, have demonstrated low nanomolar inhibitory activity and potential utility in preventing chemotherapy-induced alopecia (Bramson et al., 2001).
Photophysical Properties
These compounds have unique photophysical properties, as shown in a study involving Rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization. The derivatives displayed high absorption and emission values with a large red-shift compared to other indole derivatives (Shinde et al., 2021).
Cytotoxicity in Cancer Research
Research on chalcones derived from 1-benzyl-1,3-dihydro-2H-indol-2-one has shown promising cytotoxic activity against human breast cancer cell lines. These compounds can potentially be developed as new anticancer agents (Mohammad & Ali, 2022).
Novel Anticancer Drug Entities
Hybrids of indole-coumarin, including 1-benzyl-1,3-dihydro-2H-indol-2-one derivatives, have been synthesized and characterized for their anticancer properties. They have shown cytotoxic effects and potential as novel anticancer drug entities (Kamath et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-10-13-8-4-5-9-14(13)16(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXKZUNCOGOKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472876 | |
| Record name | 1-Benzylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1,3-dihydro-2H-indol-2-one | |
CAS RN |
7135-32-2 | |
| Record name | 1,3-Dihydro-1-(phenylmethyl)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7135-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

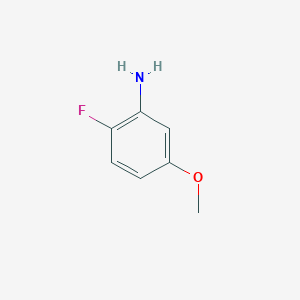
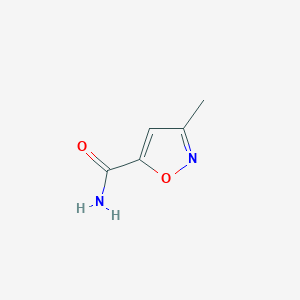
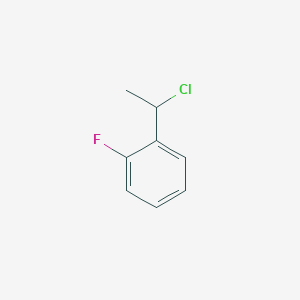
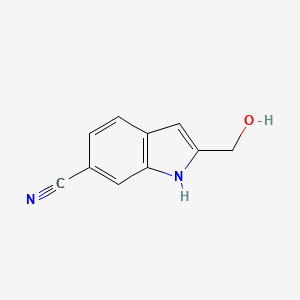
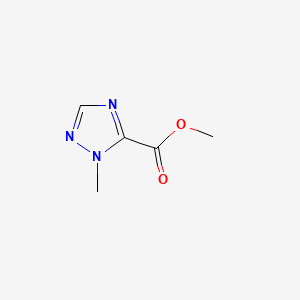
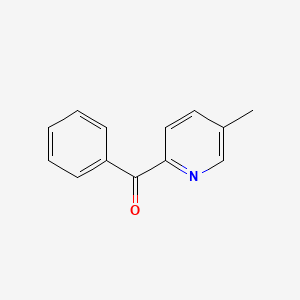
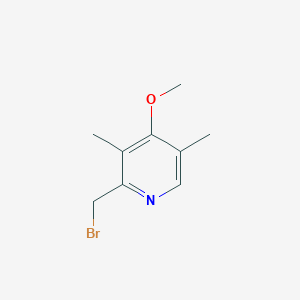
![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)
